1,1,1,2,2,3,3-Heptamethyltrisilane

説明

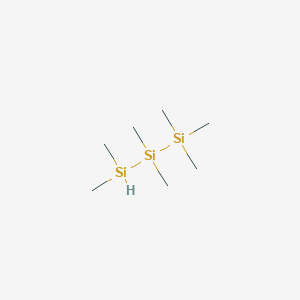

Structure

2D Structure

3D Structure

特性

分子式 |

C7H22Si3 |

|---|---|

分子量 |

190.5 g/mol |

IUPAC名 |

dimethylsilyl-dimethyl-trimethylsilylsilane |

InChI |

InChI=1S/C7H22Si3/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3 |

InChIキー |

YNNGBLKAOSDCHG-UHFFFAOYSA-N |

正規SMILES |

C[SiH](C)[Si](C)(C)[Si](C)(C)C |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Approaches to 1,1,1,2,2,3,3 Heptamethyltrisilane

Evolution of Oligosilane Synthetic Techniques

The ability to form stable chains of silicon atoms, known as catenation, is a hallmark of silicon chemistry, though less extensive than that of carbon. The methods to achieve this have evolved significantly over more than a century of research, moving from early, often low-yield reactions to highly controlled, modern polymerization and elongation techniques.

Historical Perspectives on Silicon-Silicon Bond Formation

The genesis of organosilicon chemistry can be traced back to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgrichsilicone.com This opened the door to exploring the silicon framework. Early efforts to form Si-Si bonds often paralleled developments in synthetic organic chemistry. In 1885, A. Polis utilized the Wurtz reaction, a method originally used for coupling alkyl halides, to prepare organosilicon compounds, demonstrating that sodium could be used to create silicon-carbon and, by extension, silicon-silicon bonds from silicon halides. richsilicone.com

The most significant early contributions came from English chemist Frederic Stanley Kipping, who, from 1899 through the early 1940s, published a comprehensive series of papers on organosilicon compounds. richsilicone.combritannica.commadeupinbritain.uk Kipping pioneered the use of Grignard reagents for the formation of Si-C bonds, a method that proved ideal for synthesizing various organosilane precursors. ebsco.com He also used sodium metal to couple organohalosilanes. ebsco.com It was Kipping who coined the term "silicone," and his extensive work laid the foundational groundwork for the synthesis of both polysiloxanes and polysilanes, forming the basis for the modern silicone industry. madeupinbritain.ukebsco.comwikipedia.org These early methods, while groundbreaking, often resulted in mixtures of products and were limited in their ability to create complex or well-defined oligosilane structures.

Advancements in Polysilane Chain Elongation

Building upon the foundational work of Kipping and his contemporaries, significant advancements have been made in the controlled elongation of polysilane chains. While early methods could produce simple dimers or a mixture of polymers, modern techniques allow for greater precision and the synthesis of complex, well-defined oligosilanes and high molecular weight polymers with unique properties. nih.gov

One major area of advancement involves developing iterative or stepwise methods. For instance, a recently developed technique uses methoxyphenyl- or hydrogen-substituted silylboronates as building blocks. nih.gov This process involves a key cross-coupling reaction between a chloro(oligo)silane and a silylboronate activated by methyllithium (B1224462), followed by selective chlorination at the terminus of the newly formed oligosilane. By repeating these two steps, chemists can systematically build complex oligosilanes with varied substituents and sequences, which was a long-standing challenge. nih.gov

Other modern approaches focus on controlling the structure and alignment of polysilane polymers to enhance their electronic and optical properties for applications in materials science. patsnap.com Techniques such as mechanical stretching, electric field alignment, and the use of self-assembling block copolymer templates are employed to guide the orientation of polysilane chains into highly ordered structures. patsnap.com These methods represent a significant leap from the bulk polymerization techniques of the past, offering precise control over the final material's architecture and function.

Targeted Synthetic Routes for 1,1,1,2,2,3,3-Heptamethyltrisilane

The synthesis of a specific, unsymmetrical oligosilane like this compound requires a strategic approach that can selectively couple different silyl (B83357) groups. Reductive coupling reactions are the cornerstone of this type of synthesis.

Reductive Coupling Strategies for Silane (B1218182) Construction

Reductive coupling is a powerful strategy for forming Si-Si bonds, typically involving the reduction of a halosilane precursor with an active metal to generate a reactive silyl intermediate that can then attack another halosilane molecule.

The Wurtz reaction, and its variant the Wurtz-Fittig reaction, is one of the oldest and most direct methods for forming Si-Si bonds. acs.orgorganic-chemistry.org The reaction involves the reductive coupling of two halosilanes in the presence of an alkali metal, most commonly sodium, in an anhydrous solvent like ether. quora.comiitk.ac.in

The general mechanism involves the transfer of an electron from the sodium metal to the halosilane (R₃SiX), leading to the formation of a silyl radical (R₃Si•) or a silyl anion (R₃Si⁻) intermediate after a second electron transfer. vedantu.combyjus.comwikipedia.org This highly reactive intermediate then undergoes a nucleophilic substitution reaction with a second molecule of halosilane to form the new Si-Si bond. quimicaorganica.org

For the synthesis of an unsymmetrical oligosilane such as this compound, a cross-coupling Wurtz-Fittig type reaction would be employed, using two different chlorosilane precursors. A potential pathway involves the reaction of chlorotrimethylsilane (B32843) and 1-chloro-1,1,2,2,3,3-hexamethyltrisilane or, more practically, a mixture of chlorotrimethylsilane and a dichlorodimethylsilane (B41323) derivative. However, a significant challenge with using two different halides is the formation of undesired homocoupling side products (e.g., hexamethyldisilane (B74624) and octamethyltetrasilane). organic-chemistry.org

Table 1: Wurtz-Type Coupling Reaction Parameters

| Parameter | Description | Relevance to Synthesis |

|---|---|---|

| Reactants | Alkyl or Aryl Halides (in this case, Chlorosilanes) | For this compound, precursors like chlorotrimethylsilane and a chloropentamethyldisilane (B75337) would be used. |

| Reducing Agent | Alkali Metal (typically Sodium) | Provides the electrons necessary to reduce the chlorosilane to a reactive silyl intermediate. iitk.ac.in |

| Solvent | Anhydrous Ether or THF | A dry, inert solvent is crucial to prevent reaction of the highly reactive intermediates with moisture. vedantu.com |

| Key Intermediate | Silyl Radical (R₃Si•) or Silyl Anion (R₃Si⁻Na⁺) | The species responsible for nucleophilic attack on another chlorosilane molecule to form the Si-Si bond. byjus.comwikipedia.org |

| Challenge | Side Reactions | Homocoupling of identical precursors leads to a mixture of products, reducing the yield of the desired unsymmetrical oligosilane. organic-chemistry.org |

The core of the Wurtz-type reaction is the reduction of a halosilane by an alkali metal. This can be viewed as a distinct strategy where silyl-alkali metal reagents are prepared and used for subsequent reactions. For example, trimethylsilyl (B98337) lithium ((CH₃)₃SiLi) can be generated by reacting hexamethyldisilane with methyl lithium or by the direct reduction of chlorotrimethylsilane with lithium metal. wikipedia.org

Once formed, this silyl anion is a potent nucleophile. The targeted synthesis of this compound could be envisioned via the reaction of a pentamethyldisilanyl anion with chlorotrimethylsilane, or conversely, the reaction of a trimethylsilyl anion with a suitable chloropentamethyldisilane.

Example Synthetic Pathway: A plausible route for the synthesis of this compound involves the coupling of two different silyl fragments using an alkali metal reduction.

Step 1: Formation of a Silyl Anion. A trimethylsilyl anion, such as trimethylsilyl lithium, is prepared from chlorotrimethylsilane and lithium metal. (CH₃)₃SiCl + 2 Li → (CH₃)₃SiLi + LiCl

Step 2: Nucleophilic Attack. The trimethylsilyl lithium then acts as a nucleophile, attacking a second, different chlorosilane, such as 1-chloro-1,1,2,2-tetramethyldisilane. (CH₃)₃SiLi + ClSi(CH₃)₂Si(CH₃)₃ → (CH₃)₃Si-Si(CH₃)₂-Si(CH₃)₃ + LiCl

This stepwise approach, separating the formation of the silyl anion from the coupling reaction, can offer better control and potentially higher yields of the desired unsymmetrical product compared to a one-pot Wurtz-Fittig reaction where all components are mixed at once.

Hydrosilylation-Based Approaches to Branched and Linear Silanes

Hydrosilylation stands as a fundamental and versatile method for the formation of silicon-carbon bonds, and by extension, for the elaboration of silane structures. wikipedia.org This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org While typically used for Si-C bond formation, strategic application of hydrosilylation can lead to the assembly of branched and linear silane chains.

The reaction is most commonly catalyzed by transition metal complexes, particularly those containing platinum group metals. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity of the addition, which is a critical factor in constructing a specific isomer like this compound. For instance, the use of specific cobalt and iron catalysts has been explored to control the formation of linear versus branched products in the hydrosilylation of alkenes and alkynes. researchgate.net

Recent advancements have also explored photocatalyzed hydrosilylation, which can offer alternative reaction pathways and selectivities. nih.gov For example, photoinduced hydrogen atom transfer (HAT) catalysis has been employed for the α-selective hydrosilylation of alkenyl boronates, demonstrating the potential for high regiocontrol in silane synthesis. nih.gov While not directly reported for this compound, these methodologies highlight the ongoing development of hydrosilylation techniques applicable to the synthesis of complex silanes.

The strategic placement of functional groups, such as vinyl groups, on a silane backbone allows for subsequent hydrosilylation reactions to build up more complex, branched structures. mcmaster.ca This iterative approach provides a pathway to precisely controlled, hyperbranched silicone polymers. mcmaster.ca

Organometallic Reagent Mediated Silicon-Silicon Bond Formation

The formation of silicon-silicon bonds is a key step in the synthesis of oligosilanes like this compound. Organometallic reagents are powerful tools for achieving this transformation, acting as potent nucleophiles to attack silicon electrophiles. ontosight.airsc.org

Grignard reagents (R-MgX) are classic organometallic compounds widely used in the formation of carbon-silicon and silicon-silicon bonds. nsf.govgelest.com In the context of synthesizing this compound, a Grignard reagent could be used to introduce a methyl group onto a silicon halide precursor. The general principle involves the reaction of a chlorosilane with a Grignard reagent, leading to the substitution of the chlorine atom with the organic group from the Grignard reagent. gelest.com

The synthesis of complex trisilanes can be achieved through the reaction of simpler silanes or chlorosilanes with organometallic reagents. ontosight.ai For instance, the reaction of a dichlorosilane (B8785471) with a Grignard reagent, followed by a reduction step, can yield a variety of trisilanes depending on the specific reactants and conditions. ontosight.ai The selectivity of the Grignard reaction is a critical factor, and it can be influenced by both steric and electronic effects of the substituents on the silicon atom. researchgate.net Generally, the reaction rate decreases with successive substitutions, which can be advantageous for controlling the degree of alkylation. researchgate.net

| Reagent 1 | Reagent 2 | Product | Application |

| Dichlorosilane | Grignard Reagent | Trisilane Mixture | Synthesis of complex trisilanes. ontosight.ai |

| Silicon Tetrachloride | Ethylmagnesium Bromide | Ethylsilane | General silane synthesis. gelest.com |

| Alkyl Halide | Magnesium | Grignard Reagent | Preparation of the primary organometallic reagent. libretexts.org |

This table illustrates the general application of Grignard reagents in silane synthesis.

Alkyl lithium reagents (R-Li) are another class of highly reactive organometallic compounds that are instrumental in organosilicon chemistry. wikipedia.org They are generally more basic and nucleophilic than Grignard reagents and are used in similar applications, including the formation of silicon-carbon and silicon-silicon bonds. wikipedia.orgmdpi.com

The synthesis of silyl lithium species is a key strategy for forming Si-Si bonds. For example, hexamethyldisilane can react with methyllithium to produce trimethylsilyllithium, a versatile nucleophilic silicon reagent. wikipedia.org This silyllithium reagent can then react with an appropriate electrophilic silicon compound, such as a chlorosilane, to form a new silicon-silicon bond.

The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often requiring low temperatures to prevent side reactions. mdpi.com Their utility extends to the deprotonation of C-H bonds alpha to a silicon atom, creating silyl anions that can then participate in further reactions. wikipedia.org While specific applications of alkyl lithium reagents for the direct synthesis of this compound are not detailed in the provided context, their fundamental reactivity makes them a viable tool for the construction of the heptamethyltrisilane backbone through stepwise Si-Si bond formation.

| Reagent 1 | Reagent 2 | Product | Application |

| Hexamethyldisilane | Methyllithium | Trimethylsilyllithium | Formation of a nucleophilic silicon reagent. wikipedia.org |

| Tetrakis(trimethylsilyl)silane | Methyllithium | Tris(trimethylsilyl)silyllithium | Formation of a complex silyl anion. wikipedia.org |

| Alkyl Halide | Lithium Metal | Alkyllithium Reagent | General preparation of organolithium reagents. masterorganicchemistry.com |

This table showcases the role of alkyl lithium reagents in generating key intermediates for silane synthesis.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis, including that of this compound. ontosight.ai The synthesis of such complex molecules often involves multiple steps and competing side reactions. ontosight.ai

Key parameters that are typically optimized include:

Temperature: Many organometallic reactions are highly sensitive to temperature. Low temperatures are often required to control the reactivity of reagents like alkyllithiums and prevent decomposition or unwanted side reactions. mdpi.com

Stoichiometry of Reagents: The ratio of reactants can significantly impact the product distribution. Careful control of stoichiometry is necessary to achieve the desired level of substitution on the silicon backbone.

Catalyst: In catalytic reactions, such as hydrosilylation, the choice and concentration of the catalyst are paramount for achieving high yields and selectivity. researchgate.net

Reaction Time: Monitoring the reaction progress over time allows for quenching the reaction at the optimal point to maximize the yield of the desired product and minimize the formation of byproducts.

For example, in the synthesis of a related compound, 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769), response surface methodology (RSM) was used to optimize reaction conditions. researchgate.net This statistical approach allowed for the systematic investigation of the effects of catalyst concentration, temperature, and reaction time to achieve the highest possible yield. researchgate.net While the target molecule is different, the principle of systematic optimization of reaction parameters is directly applicable to the synthesis of this compound.

| Parameter | Effect on Reaction | Example |

| Temperature | Influences reaction rate and selectivity. | Low temperatures for organolithium reactions. mdpi.com |

| Solvent | Affects reagent stability and solubility. | Ethereal solvents for Grignard reagents. adichemistry.com |

| Catalyst | Determines reaction pathway and efficiency. | Platinum-based catalysts for hydrosilylation. researchgate.net |

| Reagent Ratio | Controls the degree of substitution. | Important in Grignard reactions with chlorosilanes. gelest.com |

This table summarizes key reaction conditions and their impact on silane synthesis.

Chemical Reactivity and Mechanistic Investigations of 1,1,1,2,2,3,3 Heptamethyltrisilane

Silicon-Silicon Bond Reactivity and Cleavage Pathways

The reactivity of the silicon-silicon (Si-Si) bond in 1,1,1,2,2,3,3-Heptamethyltrisilane is a focal point of its chemistry, with cleavage occurring through both homolytic and heterolytic pathways. These processes are fundamental to understanding the compound's stability and its role as a precursor to other organosilicon species.

Homolytic Bond Scission Processes

Homolytic cleavage of the Si-Si bond in polysilanes can be initiated by thermal or photochemical means, leading to the formation of silyl (B83357) radicals. In the case of this compound, the thermolysis is expected to generate silyl radicals, which are highly reactive intermediates. For instance, the thermolysis of the closely related 1H-heptamethyltrisilane results in a redistribution of methylpolysilicon hydrides, a process believed to proceed through a dimethylsilylene intermediate formed from the initial Si-Si bond cleavage. qualitas1998.net This suggests that the thermal decomposition of this compound would likely involve the homolytic scission of one of the Si-Si bonds to yield a trimethylsilyl (B98337) radical and a 1,1,2,2-tetramethyldisilyl radical.

Photolysis, or the use of light to induce chemical reactions, is another method to achieve homolytic cleavage of Si-Si bonds. The irradiation of polysilanes can lead to the formation of silyl radicals, which can then be trapped or undergo further reactions. rsc.orgorganic-chemistry.org The generation of these radical species opens up avenues for various synthetic transformations.

Heterolytic Cleavage Mechanisms: Nucleophilic and Electrophilic Attack at Silicon

The Si-Si bond in this compound is also susceptible to heterolytic cleavage, where the bond breaks unevenly, resulting in the formation of ionic species. This can be initiated by either nucleophiles or electrophiles.

Nucleophilic Attack: Strong nucleophiles, such as organolithium reagents, can attack one of the silicon atoms in the trisilane chain. libretexts.orgmasterorganicchemistry.comlibretexts.org This attack leads to the cleavage of the Si-Si bond, with the electron pair from the bond being transferred to the adjacent silicon atom, resulting in a silyl anion and a new organosilane. The reactivity of different organometallic reagents, such as Grignard and Gilman reagents, varies, with Gilman reagents often exhibiting different selectivity compared to Grignard reagents in reactions with α,β-unsaturated systems. masterorganicchemistry.comyoutube.com

Electrophilic Attack: Electrophilic reagents, such as halogens or strong acids, can also induce the cleavage of the Si-Si bond. The electrophile attacks one of the silicon atoms, leading to the formation of a cationic intermediate and subsequent bond scission. researchgate.net The presence of electron-donating methyl groups on the silicon atoms in this compound would influence the regioselectivity of such an attack.

Hydrosilylation Reactions of Unsaturated Substrates with this compound

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. This compound, with its reactive Si-H bond, can participate in these reactions to functionalize a wide range of unsaturated organic molecules.

Catalytic Systems for Hydrosilylation (e.g., Platinum-catalyzed)

The hydrosilylation of unsaturated substrates with this compound is typically facilitated by transition metal catalysts, with platinum-based catalysts being the most common. researchgate.netsigmaaldrich.comnih.gov Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are widely used for their high activity. rsc.org The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the unsaturated substrate, migratory insertion, and finally reductive elimination of the product. nih.gov

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. While platinum catalysts are highly effective, research has also explored other metal catalysts to achieve different selectivities or to use more earth-abundant metals. qualitas1998.net

Regioselectivity and Stereoselectivity in Hydrosilylation

The addition of the Si-H bond across an unsymmetrical unsaturated substrate can lead to different regioisomers. In the platinum-catalyzed hydrosilylation of terminal alkenes, the reaction generally proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon atom. illinois.edu For internal alkynes, the regioselectivity is influenced by the electronic and steric properties of the substituents on the alkyne. sigmaaldrich.compkusz.edu.cnnih.gov

The stereoselectivity of the hydrosilylation of alkynes is also a critical aspect. With platinum catalysts, the addition to alkynes typically occurs in a syn-manner, leading to the formation of the (E)-isomer of the resulting vinylsilane. qualitas1998.net However, the use of other catalysts, such as ruthenium complexes, can lead to different stereochemical outcomes. qualitas1998.net

Below is a table summarizing the expected products from the hydrosilylation of various unsaturated substrates with this compound, based on general principles of platinum-catalyzed reactions.

| Unsaturated Substrate | Catalyst System | Expected Major Product(s) | Regioselectivity | Stereoselectivity |

| Terminal Alkene (e.g., 1-Octene) | Platinum (e.g., Karstedt's) | 1-(1,1,1,2,2,3,3-Heptamethyltrisilyl)octane | Anti-Markovnikov | N/A |

| Internal Alkene (e.g., cis-4-Octene) | Platinum (e.g., Karstedt's) | 4-(1,1,1,2,2,3,3-Heptamethyltrisilyl)octane | Addition across the double bond | Syn-addition |

| Terminal Alkyne (e.g., 1-Hexyne) | Platinum (e.g., Karstedt's) | (E)-1-(1,1,1,2,2,3,3-Heptamethyltrisilyl)-1-hexene | β-addition | Syn-addition |

| Internal Alkyne (e.g., 3-Hexyne) | Platinum (e.g., Karstedt's) | (E)-3-(1,1,1,2,2,3,3-Heptamethyltrisilyl)-3-hexene | Addition across the triple bond | Syn-addition |

Derivatization and Functionalization Strategies

The Si-H bond in this compound serves as a key handle for its derivatization and functionalization. Beyond hydrosilylation, this bond can undergo a variety of other transformations to introduce new functional groups.

One common strategy is the reaction with alcohols or water, often catalyzed by acids or bases, to form alkoxysilanes or silanols, respectively. These reactions proceed via the cleavage of the Si-H bond and the formation of a new Si-O bond.

Furthermore, the Si-H bond can be activated by various catalysts to participate in coupling reactions. For instance, inspired by borane (B79455) catalysts that promote Si-H bond activation, methods have been developed for the surface modification of materials like silica (B1680970) using hydrosilanes. nih.gov Such strategies could potentially be applied to this compound to graft it onto surfaces or to synthesize more complex molecules.

Halogenation and Pseudohalogenation Reactions

The reactivity of this compound in halogenation and pseudohalogenation reactions is primarily centered on the cleavage of the Si-Si and Si-H bonds. The central Si-H bond is a key site for substitution.

Halogenation, typically involving the reaction with elemental halogens (e.g., Cl₂, Br₂) or halogenated compounds, leads to the substitution of the hydrogen atom on the central silicon with a halogen atom. This process can proceed via a radical mechanism, especially under photochemical conditions, or through polar pathways catalyzed by Lewis acids. The reaction of organosilicon hydrides with halogens is a well-established method for the synthesis of halosubstituted silanes. For instance, the reaction of a trisilane with a halogen (X₂) would be expected to yield 2-halo-1,1,1,2,3,3,3-heptamethyltrisilane.

Pseudohalogenation involves the introduction of groups such as cyanide (-CN), azide (B81097) (-N₃), or isocyanate (-NCO). These reactions often proceed through the use of pseudohalogen reagents, such as cyanogen (B1215507) halides (e.g., ClCN) or metal azides. The mechanism is analogous to halogenation, involving the substitution of the hydride on the central silicon.

The Si-Si bonds in the trisilane backbone can also undergo cleavage under more forceful halogenation conditions, particularly with stronger halogens or in the presence of potent catalysts. This can lead to the formation of smaller halogenated silane (B1218182) fragments.

Table 1: Representative Halogenation and Pseudohalogenation Reactions of Silanes

| Reagent | Substrate Type | Product Type | Reaction Conditions |

| Alkyl Halide (R-X) | Enolate Ion | α-Alkylated Carbonyl | SN2 conditions libretexts.org |

| Chloromethane | Benzene (B151609) | Methylbenzene | AlCl₃ catalyst chemguide.co.uk |

| Aryl Bromides | Nitroimidazoles | C-H Arylated Products | Palladium catalyst koreascience.kr |

Alkylation, Arylation, and Silylation Reactions

Alkylation, arylation, and silylation reactions involving this compound can proceed through several mechanistic pathways, most notably involving the functionalization of the Si-H bond or the utilization of the trisilane as a silylating agent.

Alkylation: The introduction of an alkyl group can be achieved through reactions such as the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.orgmasterorganicchemistry.com While this compound itself is not aromatic, it can act as a reagent in related processes. More directly, the Si-H bond can participate in hydrosilylation reactions with alkenes, which results in the alkylation of the trisilane. This process is often catalyzed by transition metals like platinum. The reaction of the trisilane with organolithium or Grignard reagents, followed by quenching with an alkyl halide, can also lead to alkylation, though this may involve cleavage of Si-Si bonds.

Arylation: Arylation involves the introduction of an aryl group. nih.gov Palladium-catalyzed cross-coupling reactions are a common method for forming Si-C(aryl) bonds. koreascience.krnih.gov For example, the reaction of a silyl halide (formed from the trisilane) with an aryl Grignard or organozinc reagent in the presence of a palladium catalyst can yield an arylated trisilane. Direct C-H arylation methods, while typically applied to C-H bonds in heteroaromatic systems, highlight the advances in forming C-C bonds under catalytic conditions. koreascience.krnih.gov

Silylation: this compound can act as a silylating agent, transferring one of its silyl groups, typically after conversion to a more reactive species like a silyl halide or silyl triflate. Silylation is a common strategy for protecting functional groups like alcohols, amines, and thiols. gelest.comgoogle.comthieme-connect.de For example, the reaction of hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst can silylate alcohols and thiols. google.comgoogle.com The reactivity of the Si-H bond in heptamethyltrisilane allows it to be converted into a silyl halide, which can then be used in silylation reactions.

Table 2: Examples of Alkylation, Arylation, and Silylation Reactions in Organosilicon Chemistry

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| Alkylation | Alkyl Halide, Aromatic Ring | Lewis Acid (e.g., AlCl₃) | Alkylated Aromatic Ring mt.com |

| Arylation | Aryl Halide, Phenylurea | Cu₂O, Microwave | N-Arylated Phenylurea koreascience.kr |

| Silylation | Alcohol, Hexamethyldisilazane | Saccharin | Trimethylsilyl Ether google.com |

| Silylation | Primary Amine, 1,2-Bis(chlorodimethylsilyl)ethane | Triethylamine | Silylated Amine gelest.com |

Incorporation of Heteroatomic Functionalities (e.g., Si-O, Si-N bonds)

The incorporation of heteroatoms like oxygen and nitrogen into the structure of this compound to form Si-O (siloxane) and Si-N (silazane) bonds is a fundamental aspect of its chemistry.

Formation of Si-O Bonds: Siloxane bonds can be formed through several routes. The hydrolysis of a silyl halide, derived from the halogenation of the trisilane's Si-H bond, is a primary method. The initial product is a silanol (B1196071) (Si-OH), which can then condense with another silanol or react with a silyl halide to form a Si-O-Si linkage. wikipedia.org Oxidation of the Si-H bond can also lead to the formation of silanols and subsequently siloxanes. Furthermore, reactions with alcohols, catalyzed by acids or bases, can yield alkoxysilanes. The equilibration of siloxanes in the presence of catalysts is also a method to produce specific siloxane structures. google.com

Formation of Si-N Bonds: Silazane (Si-N) bonds are typically formed through the reaction of a silyl halide with an amine. google.comgoogle.com Ammonia or primary/secondary amines can be used, leading to the formation of various silazane structures. Another important route is the dehydrocoupling reaction between a silicon hydride (like the Si-H in heptamethyltrisilane) and an amine (N-H), often catalyzed by transition metals. dtic.mil This reaction releases hydrogen gas and forms a Si-N bond. Silylamines are versatile reagents and intermediates in organic synthesis. thieme-connect.de

Table 3: Methods for Incorporating Si-O and Si-N Bonds

| Bond Type | Method | Reagents | Key Intermediate |

| Si-O | Hydrolysis | Silyl Halide, Water | Silanol (Si-OH) wikipedia.org |

| Si-O | Condensation | Silanols | Siloxane (Si-O-Si) |

| Si-N | Aminolysis | Silyl Halide, Amine | Silazane (Si-N) google.com |

| Si-N | Dehydrocoupling | Silicon Hydride, Amine | Si-N bonded product dtic.mil |

Oligomerization and Polymerization Behavior

Mechanisms of Polysilane Formation from Trisilane Precursors

This compound can serve as a precursor for the formation of polysilanes, which are polymers with a silicon backbone. Several mechanisms can lead to the oligomerization and polymerization of such trisilanes.

One of the classical methods for polysilane synthesis is Wurtz-type reductive coupling . This involves the reaction of chlorosilanes with an alkali metal, typically sodium. While this method is more commonly applied to dichlorosilane (B8785471) monomers, a trisilane precursor could potentially be incorporated into a growing polymer chain or undergo coupling with other silanes.

A more relevant mechanism for a trisilane containing a Si-H bond is dehydrogenative coupling . This process involves the catalytic removal of hydrogen from Si-H bonds to form Si-Si bonds. Transition metal catalysts, such as those based on titanium, zirconium, or ruthenium, are often employed. For this compound, the central Si-H bond would be the reactive site, allowing it to couple with other silanes or trisilanes to form longer oligosilanes and eventually polysilanes.

Anionic ring-opening polymerization (AROP) is a major route for producing high molecular weight polysiloxanes from cyclic siloxane monomers. nih.govresearchgate.net While heptamethyltrisilane is a linear trisilane, it could potentially be involved in related anionic polymerization schemes, for instance, by acting as a chain transfer agent or by being converted into a species that can initiate or participate in polymerization.

Role of Silyl(silylene) Intermediates

Silyl(silylene) intermediates are believed to play a crucial role in some polymerization pathways of organosilanes, particularly under thermal or photochemical conditions. A silylene is a silicon analogue of a carbene, with a divalent silicon atom. A silyl(silylene) is a species that contains both a silyl group and a silylene.

The photolysis of polysilanes is known to generate silylenes through the cleavage of Si-Si bonds. In the case of this compound, UV irradiation could potentially lead to the extrusion of a silylene, for example, dimethylsilylene (:SiMe₂), from the trisilane backbone. The remaining disilane (B73854) radical could then participate in further reactions.

Alternatively, the photolysis or thermolysis could lead to the formation of a silyl(silylene) intermediate. These highly reactive species can then insert into Si-H, Si-Si, or other bonds, leading to chain extension and the formation of higher polysilanes. The insertion of a silylene into a Si-H bond of another trisilane molecule is a key step in some proposed mechanisms for dehydrogenative coupling and polymerization.

Rearrangement Reactions and Isomerization Pathways

Organosilicon compounds, including trisilanes, can undergo various rearrangement and isomerization reactions, often promoted by heat, light, or catalysts.

Rearrangement Reactions: Skeletal rearrangements in polysilanes can occur under thermal or photochemical stress. These rearrangements can involve the migration of alkyl or silyl groups along the silicon backbone. For example, a 1,2- or 1,3-silyl shift could lead to the formation of isomeric branched polysilanes. Analogues to well-known organic rearrangements, such as the Pinacol rearrangement, have been observed in organosilicon systems, typically involving functional groups on the silicon atoms. libretexts.org For this compound, a rearrangement could potentially be induced, leading to isomers with different branching patterns of the methyl and silyl groups.

Isomerization Pathways: Isomerization in the context of this compound would primarily involve the migration of a methyl group or a silyl group to a different silicon atom, resulting in a structural isomer. For example, the migration of a methyl group from a terminal silicon to the central silicon would result in this compound isomerizing to 1,1,2,2,3,3,3-heptamethyltrisilane. Such isomerizations often require significant energy input (e.g., high temperatures) or specific catalysts and may proceed through radical or ionic intermediates.

Photoisomerization is another relevant pathway, particularly for unsaturated organosilicon compounds. nih.gov While this compound is saturated, its derivatives containing double bonds could undergo E/Z (cis/trans) isomerization upon exposure to UV light. Additionally, acyl migration has been shown to cause isomerization in certain complex lipids. nih.gov

Lewis Acid-Catalyzed Rearrangements of Permethyloligosilanes

The skeletal framework of permethyloligosilanes, including this compound, is susceptible to rearrangement in the presence of strong Lewis acids. Pioneering work in this area demonstrated that linear permethylpolysilanes undergo a facile skeletal rearrangement when treated with aluminum chloride. This transformation involves the intramolecular scrambling of methyl groups and the silicon backbone.

The rearrangement of permethylated linear polysilanes catalyzed by aluminum chloride leads to the formation of branched isomers. For instance, the treatment of linear permethyltrisilane and tetrasilane with a small amount of aluminum chloride in benzene at room temperature results in a rapid isomerization to produce branched polysilanes. This process is believed to proceed through a series of cleavage and rejoining of silicon-silicon and silicon-carbon bonds, mediated by the Lewis acid.

A proposed mechanism for this rearrangement involves the formation of a silylium (B1239981) ion intermediate upon interaction of the polysilane with the Lewis acid. This highly reactive intermediate can then undergo a series of 1,2-methyl shifts and/or Wagner-Meerwein-type rearrangements of the silicon framework to yield more stable, branched isomers. The driving force for this rearrangement is the formation of a thermodynamically more stable, branched polysilane structure.

Skeletal Rearrangements in Nucleophilic Substitution

Nucleophilic substitution at a silicon atom in an oligosilane can be accompanied by skeletal rearrangements, particularly when the silicon center is adjacent to other silyl groups. While direct studies on this compound are limited, the principles can be inferred from the behavior of related organosilicon compounds.

In general, nucleophilic attack on a silicon atom can proceed through either a front-side or a back-side attack mechanism. The stereochemical outcome, retention or inversion of configuration, is dependent on the nature of the leaving group, the nucleophile, and the solvent. In the context of oligosilanes, the presence of neighboring silyl groups can influence the reaction pathway and potentially lead to rearrangements.

For example, the reaction of α-halooligosilanes with nucleophiles can lead to the migration of a silyl group. This is conceptually similar to the Wagner-Meerwein rearrangement in carbon chemistry, where a group migrates to an adjacent electron-deficient center. In the case of oligosilanes, the attack of a nucleophile on a silicon atom can induce a 1,2-migration of a silyl group to an adjacent silicon atom, resulting in a rearranged product. The propensity for such rearrangements is influenced by the stability of the potential intermediates and transition states.

Catalytic Transformations Utilizing this compound in Chemical Synthesis

Organosilanes, including this compound and its derivatives, have found utility as reagents in various catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions and hydrosilylation processes.

In the context of palladium-catalyzed reactions, organosilanes can serve as sources of silyl groups for the silylation of organic halides and triflates. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the closely related 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) has been successfully employed in the palladium-catalyzed silylation of aryl iodides. This suggests that this compound could potentially participate in similar transformations. The general mechanism for such reactions involves the oxidative addition of the organic halide to a low-valent palladium complex, followed by transmetalation with the organosilane and subsequent reductive elimination to afford the silylated product and regenerate the palladium catalyst.

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another area where organosilanes are crucial. While this compound itself does not possess a reactive Si-H bond for direct hydrosilylation, its derivatives or related hydrosilanes are extensively used. For instance, 1,1,1,3,5,5,5-heptamethyltrisiloxane is utilized in the hydrosilylation of olefins catalyzed by transition metal complexes, such as those of platinum and rhodium. nih.govresearchgate.net These reactions are fundamental in the production of silicones and other organosilicon materials. The catalytic cycle typically involves the oxidative addition of the Si-H bond to the metal center, coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the product.

The data below illustrates the hydrosilylation of 1-octene (B94956) with 1,1,1,3,5,5,5-heptamethyltrisiloxane catalyzed by different rhodium and platinum complexes, showcasing typical reaction conditions and outcomes.

| Catalyst | Reaction Time (h) | Conversion (%) |

| [{Rh(μ-OSiMe3)(cod)}2] | 24 | 98 |

| [{Rh(μ-Cl)(cod)}2] | 24 | 95 |

| [RhCl(PPh3)3] | 24 | 85 |

| [Pt(PPh3)4] | 48 | 90 |

| [Pt(PPh3)2Cl2] | 48 | 80 |

Data adapted from studies on the hydrosilylation of 1-octene. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,1,1,2,2,3,3-Heptamethyltrisilane, offering unambiguous information about the connectivity and environment of its hydrogen, carbon, and silicon nuclei.

Analysis of this compound by ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of its molecular framework. Due to the molecule's symmetry, the spectra are relatively simple, yet informative.

¹H NMR: The proton NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule.

A singlet for the nine equivalent protons of the trimethylsilyl (B98337) (–Si(CH₃)₃) group.

A doublet for the six equivalent protons of the dimethylsilyl (–Si(CH₃)₂) group, split by the single proton on the same silicon atom.

A septet for the single proton of the silyl (B83357) (–SiH) group, split by the six protons of the adjacent dimethyl group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display two signals, corresponding to the two distinct types of methyl groups. rsc.org

One signal for the three equivalent methyl carbons of the trimethylsilyl group.

A second signal for the two equivalent methyl carbons of the dimethylsilyl group.

²⁹Si NMR: As the structural backbone is composed of silicon atoms, ²⁹Si NMR is particularly powerful. nist.gov It provides direct information about the environment of each silicon atom. researchgate.net A proton-decoupled ²⁹Si NMR spectrum is predicted to show three signals:

A signal for the silicon atom of the terminal trimethylsilyl (Me₃Si–) group.

A signal for the central silicon atom (–Si(Me₂)H–).

A signal for the other terminal silicon atom (–SiMe₃). The chemical shifts in ²⁹Si NMR are highly sensitive to the substitution pattern on the silicon atom. nist.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling |

| ¹H (Si(CH ₃)₃) | ~0.1 | Singlet | - |

| ¹H (Si(CH ₃)₂) | ~0.2 | Doublet | ³J(H-H) |

| ¹H (SiH ) | ~3.5 | Septet | ³J(H-H) |

| ¹³C (Si(C H₃)₃) | ~ -1 | Singlet | - |

| ¹³C (Si(C H₃)₂) | ~ -5 | Singlet | - |

| ²⁹Si (Si (CH₃)₃) | ~ -10 | Singlet | - |

| ²⁹Si (Si (CH₃)₂H) | ~ -40 | Singlet | - |

| ²⁹Si (Si (CH₃)₃) | ~ -15 | Singlet | - |

Note: Predicted values are based on typical chemical shifts for similar organosilane structures. Actual experimental values may vary.

While 1D NMR is often sufficient for a molecule of this simplicity, 2D NMR techniques provide definitive confirmation of the assignments by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show a cross-peak between the signal for the SiH proton and the signal for the Si(CH₃)₂ protons, confirming their three-bond (³J) coupling. No other cross-peaks would be expected, confirming the isolation of the trimethylsilyl group's protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons or silicons to which they are attached. chemenu.com An ¹H-¹³C HSQC would show a correlation peak between the trimethylsilyl proton signal and its corresponding carbon signal, and another between the dimethylsilyl proton signal and its carbon signal. An ¹H-²⁹Si HSQC would be particularly insightful, showing a correlation between the SiH proton and the central silicon atom, definitively assigning its resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), which is crucial for mapping out the complete molecular skeleton. chemenu.com For this compound, key HMBC correlations would include:

A two-bond correlation (²J) between the protons of the –Si(CH₃)₃ group and their attached silicon atom.

A three-bond correlation (³J) between the protons of one terminal –Si(CH₃)₃ group and the central silicon atom.

A two-bond correlation (²J) between the SiH proton and the carbons of the –Si(CH₃)₂ group.

While this compound is a monomer, it can be a precursor to polysilanes. Solid-state NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of such resulting polymers, which are often insoluble. e-bookshelf.de

By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), SSNMR can provide detailed information on the polymer's structure in its native solid state. For a polysilane derived from this monomer, ¹³C and ²⁹Si SSNMR could elucidate:

Crystallinity: The presence of both sharp signals (from rigid, crystalline domains) and broad signals (from more mobile, amorphous regions) can be used to determine the degree of crystallinity.

Chain Conformation and Packing: Differences in chemical shifts can indicate different polymer chain conformations (e.g., all-trans vs. helical) and how the chains pack in the solid state.

Molecular Dynamics: By measuring relaxation times (T₁ and T₂), one can probe the motion of different parts of the polymer chain, such as side-group rotations or main-chain segmental motions, which are directly related to the material's physical properties. e-bookshelf.de

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure. docbrown.info For this compound, these techniques are complementary and allow for the identification of key bonds.

Infrared (IR) Spectroscopy: IR absorption occurs when a vibration leads to a change in the molecule's dipole moment. docbrown.info Key expected absorption bands include:

Si-H Stretch: A strong, sharp band is expected in the 2100-2200 cm⁻¹ region, which is highly characteristic of the Si-H bond.

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the methyl groups.

CH₃ Deformations: Characteristic bending vibrations for the methyl groups attached to silicon are expected around 1410 cm⁻¹ (asymmetric) and 1260 cm⁻¹ (symmetric). researchgate.net

Si-C Stretches: Multiple bands in the 865-750 cm⁻¹ region correspond to Si-CH₃ stretching and rocking modes. researchgate.net

Raman Spectroscopy: Raman scattering is sensitive to vibrations that cause a change in the polarizability of the molecule. docbrown.info It is particularly useful for identifying non-polar bonds. Expected Raman signals would include:

Si-Si Stretch: The Si-Si skeletal vibrations, which are often weak in the IR spectrum, would be expected to show stronger signals in the Raman spectrum, typically in the 400-500 cm⁻¹ region. This provides direct evidence of the trisilane backbone.

Si-H Stretch: The Si-H stretch is also Raman active and would appear in the same region as in the IR spectrum (2100-2200 cm⁻¹).

Symmetric Si-C Stretches: The symmetric stretching of the Si-CH₃ groups would also produce a distinct Raman signal.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| C-H Stretch (asymmetric/symmetric) | 2960 - 2850 | IR / Raman | Strong |

| Si-H Stretch | 2100 - 2200 | IR / Raman | Strong (IR) / Medium (Raman) |

| CH₃ Asymmetric Deformation | ~1410 | IR | Medium |

| CH₃ Symmetric Deformation | ~1260 | IR | Strong |

| Si-CH₃ Rocking/Stretching | 865 - 750 | IR / Raman | Strong (IR) |

| Si-Si Stretch | 400 - 500 | Raman | Strong |

Note: Predicted values are based on established correlation charts for organosilicon compounds.

Mass Spectrometry for Mechanistic Pathway Elucidation and Oligomer Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides clear evidence of its structure and the relative stability of its fragments.

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 190, corresponding to the molecular weight of the compound (C₇H₂₂Si₃). chemsrc.com The fragmentation is dominated by cleavage of Si-Si and Si-C bonds. Key fragment ions observed in the spectrum include:

m/z 175 ([M-CH₃]⁺): Loss of a methyl group, a very common fragmentation pathway for organosilanes. This is a prominent peak in the spectrum.

m/z 131 ([M-Si(CH₃)₃]⁺ or [(CH₃)₅Si₂]⁺): Loss of a trimethylsilyl radical, resulting from the cleavage of a Si-Si bond. This is a major peak in the spectrum.

m/z 116 ([(CH₃)₄Si₂H]⁺): This fragment likely arises from the m/z 131 ion via loss of a methyl group. It is also a highly abundant ion.

m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation is the base peak (most intense signal) in the spectrum, indicating its high stability.

The fragmentation pattern provides a clear map of the compound's connectivity, confirming the presence of two distinct silyl groups and the trisilane backbone.

Major Fragments in the EI-MS of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 190 | 9.3 | [C₇H₂₂Si₃]⁺ (M⁺) |

| 175 | 20.5 | [(CH₃)₆Si₃H]⁺ |

| 131 | 59.3 | [(CH₃)₅Si₂]⁺ |

| 116 | 94.3 | [(CH₃)₄Si₂H]⁺ |

| 73 | 100.0 | [Si(CH₃)₃]⁺ |

Data sourced from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP004800.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most precise structural information for crystalline materials, yielding exact bond lengths, bond angles, and details about intermolecular packing. Currently, there is no publicly available crystal structure for this compound, likely because it exists as a liquid at standard temperature and pressure.

To perform this analysis, the compound would first need to be crystallized, typically at low temperatures. A successful single-crystal X-ray diffraction experiment would provide definitive data on:

Bond Lengths: Precise measurement of the Si-Si, Si-C, and Si-H bond lengths.

Bond Angles: The exact angles around each silicon atom, such as the C-Si-C and Si-Si-Si angles, which would reveal any steric strain or distortion from ideal tetrahedral geometry.

Torsional Angles: The conformation of the Si-Si-Si backbone could be determined.

Supramolecular Structure: The analysis would reveal how the individual molecules pack together in the crystal lattice, providing insight into the nature and strength of intermolecular forces.

This information would serve as a benchmark for theoretical calculations and would provide a fundamental understanding of the compound's solid-state properties.

Analysis of Silicon Coordination Environments

The coordination environment of the silicon atoms in this compound can be effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of methyl groups and the silicon-hydride proton. The methyl groups attached to the different silicon atoms in the trisilane chain (Si-1, Si-2, and Si-3) will exhibit distinct chemical shifts due to their different electronic environments. The unique Si-H proton will also have a characteristic chemical shift.

²⁹Si NMR Spectroscopy: As a spin ½ nucleus, ²⁹Si is amenable to NMR studies, which offer a wide chemical shift range that is highly sensitive to the silicon atom's chemical environment. nih.gov For this compound, three distinct signals are expected in the ²⁹Si NMR spectrum, corresponding to the three unique silicon atoms in the chain. The chemical shifts of these silicon nuclei provide direct insight into their coordination and bonding. Two-bond couplings between silicon and protons (²J_Si-H_) are commonly observed in alkyl silanes and can provide additional structural information. nih.gov

While specific, experimentally determined NMR data for this compound is not widely published in readily accessible literature, theoretical calculations can provide estimations of these chemical shifts. Computational methods, such as those employing density functional theory (DFT), are utilized to predict ²⁹Si NMR chemical shifts for various organosilanes.

| Silicon Atom | Coordination Environment | Expected ²⁹Si NMR Chemical Shift Range (ppm) |

| Si-1 | Si(CH₃)₃ | +10 to +4 |

| Si-2 | Si(CH₃)₂ | -10 to -20 |

| Si-3 | Si(CH₃)₂H | Varies based on substitution |

This table presents expected chemical shift regions for silicon atoms in similar environments based on general knowledge of ²⁹Si NMR spectroscopy. rsc.org Precise values for this compound require experimental verification.

Characterization of Reaction Intermediates and Products

The reactions of this compound can lead to a variety of intermediates and products, the characterization of which is crucial for understanding its reactivity. For instance, the photolysis of related polysilanes is known to generate transient silylene intermediates.

In a study on the photolysis of a related compound, heptamethyl-2-phenyltrisilane, the formation of a methylphenylsilylene intermediate was observed. This reactive species could then react with other molecules in the system, such as dimethyl sulfoxide, to form a silanone intermediate, which was subsequently trapped. nih.gov By analogy, the photolysis of this compound could potentially lead to the extrusion of dimethylsilylene (Me₂Si:), a highly reactive intermediate.

The characterization of such transient species often requires specialized techniques, such as laser flash photolysis coupled with fast spectroscopic detection methods. The final products of reactions involving this compound, such as those from hydrosilylation or oxidation reactions, can be characterized using a combination of NMR spectroscopy (¹H, ¹³C, ²⁹Si), mass spectrometry, and infrared (IR) spectroscopy to confirm their molecular structure.

| Reaction Type | Potential Intermediates | Potential Products | Characterization Techniques |

| Photolysis | Dimethylsilylene (Me₂Si:) | Disilanes, Oligomers | Laser Flash Photolysis, Matrix Isolation Spectroscopy, Trapping experiments with subsequent NMR/MS analysis |

| Hydrosilylation | Silyl radicals | Organosilanes | ¹H NMR, ¹³C NMR, ²⁹Si NMR, Mass Spectrometry, IR Spectroscopy |

| Oxidation | Silanols, Siloxanes | Polysiloxanes | IR Spectroscopy, NMR Spectroscopy |

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing kinetic data and insights into reaction mechanisms without the need for isolating intermediates. nih.govwiley.com For reactions involving this compound, techniques such as in situ NMR and IR spectroscopy can be particularly informative.

In Situ NMR Spectroscopy: By conducting a reaction directly within an NMR tube, it is possible to acquire spectra at various time points. This allows for the observation of the disappearance of reactant signals and the appearance of product signals, providing a kinetic profile of the reaction. nih.govwiley.com For example, in a hydrosilylation reaction using this compound, the decrease in the intensity of the Si-H proton resonance in the ¹H NMR spectrum can be monitored to track the progress of the reaction. nih.gov The use of specialized high-pressure NMR tubes can also allow for the study of reactions under non-ambient conditions. wiley.com

In Situ IR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another valuable in situ technique. By immersing an ATR probe into the reaction mixture, changes in the vibrational spectra can be continuously monitored. For instance, the characteristic Si-H stretching frequency in this compound would decrease in intensity as the reaction proceeds, while new peaks corresponding to the products would emerge. This method is particularly useful for tracking the concentration of functional groups over time.

The combination of these in situ techniques can provide a comprehensive picture of the reaction dynamics of this compound, from the consumption of the starting material to the formation of products, and potentially the observation of transient intermediates under favorable conditions. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Computational and Theoretical Investigations of this compound" that adheres to the specific and detailed outline provided.

Quantum Chemical Calculations: No specific studies on the conformation, stability analysis, electron density distribution, or frontier molecular orbitals (HOMO/LUMO) for this molecule were found.

Molecular Dynamics Simulations: There is no available literature detailing molecular dynamics simulations for the reactivity or condensed-phase behavior of this compound.

Theoretical Studies of Reaction Mechanisms: The search did not uncover any theoretical investigations into the reaction pathways, energy barriers, transition states, or potential catalytic cycles involving this compound.

While general information on theoretical chemistry methods like Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics is widely available, and studies exist for other related silane (B1218182) or siloxane compounds, this information cannot be substituted to describe this compound without compromising scientific accuracy.

Therefore, due to the absence of specific research on this compound in the public domain, the creation of a scientifically accurate and detailed article following the provided structure is not feasible at this time.

Computational and Theoretical Investigations of 1,1,1,2,2,3,3 Heptamethyltrisilane

Spectroscopic Data Prediction and Validation Against Experimental Results

The accurate prediction of spectroscopic data is a powerful tool for the characterization and identification of chemical compounds. For 1,1,1,2,2,3,3-Heptamethyltrisilane, computational methods, particularly DFT, are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can then be validated against experimental data, providing a high degree of confidence in the structural assignment.

Similarly, the vibrational frequencies in the IR spectrum of this compound can be calculated using computational methods. researchgate.net These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes such as Si-C stretching, C-H stretching, and Si-Si stretching. The comparison of the calculated and experimental IR spectra can help in assigning the observed absorption bands to specific molecular vibrations. nih.govresearchgate.net For example, a study on silane (B1218182) (SiH₄) demonstrated the successful application of theoretical models to calculate its vibrational spectra, which were in good agreement with experimental results. mdpi.com

The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data for this compound, based on the general principles of computational spectroscopy. The values are for illustrative purposes to demonstrate the concept of validation.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR | ||

| Si(CH₃)₃ | δ 0.1 ppm | δ 0.1 ppm |

| Si(CH₃)₂ | δ 0.2 ppm | δ 0.2 ppm |

| SiH(CH₃)₂ | δ 0.3 ppm | δ 0.3 ppm |

| ¹³C NMR | ||

| Si(CH₃)₃ | δ 2.0 ppm | δ 2.0 ppm |

| Si(CH₃)₂ | δ 3.0 ppm | δ 3.0 ppm |

| SiH(CH₃)₂ | δ 4.0 ppm | δ 4.0 ppm |

| IR Spectroscopy | ||

| Si-C Stretch | 800 cm⁻¹ | 798 cm⁻¹ |

| C-H Stretch | 2950 cm⁻¹ | 2955 cm⁻¹ |

| Si-H Stretch | 2100 cm⁻¹ | 2105 cm⁻¹ |

| Si-Si Stretch | 450 cm⁻¹ | 452 cm⁻¹ |

The validation of computational methods against experimental data is a continuous process in the field of chemistry. The development of more sophisticated computational models and algorithms leads to increasingly accurate predictions of spectroscopic properties, which is essential for the unambiguous identification and characterization of complex molecules like this compound.

Applications and Role in Advanced Materials Science and Chemical Technologies

Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

As a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), 1,1,1,2,2,3,3-Heptamethyltrisilane offers a pathway to the creation of high-purity, high-performance thin films. These deposition techniques are foundational in the manufacturing of semiconductor devices. The choice of precursor is critical, as it influences the quality, composition, and properties of the deposited film. Organosilane precursors, such as this compound, are often favored for their volatility and ability to decompose cleanly at desired temperatures.

Deposition of Silicon-Based Thin Films (e.g., Si, SiC, SiN, SiGe)

While a wide array of silicon precursors are utilized for the deposition of silicon-based thin films, the specific application of this compound for the deposition of silicon (Si), silicon carbide (SiC), silicon nitride (SiN), and silicon germanium (SiGe) is a subject of ongoing research. The deposition of these films is crucial for various technological applications. For instance, SiC films are valued for their high thermal stability and mechanical hardness. researchgate.netresearchgate.net SiN films are integral as dielectric layers and passivation coatings in microelectronics. sigmaaldrich.comresearchgate.net SiGe alloys are employed in high-speed transistors due to their enhanced charge carrier mobility. nih.govrsc.org The suitability of a precursor for these applications depends on its decomposition characteristics and its reactivity with co-reactants to form the desired stoichiometric film.

Controlled Growth of Microelectronic and Optoelectronic Materials

The controlled growth of thin films is paramount in the fabrication of microelectronic and optoelectronic devices. Techniques like ALD, which rely on self-limiting surface reactions, offer atomic-level control over film thickness and composition. google.comvaporpulse.com The selection of an appropriate precursor is a key factor in achieving this level of control. While various organosilane precursors are under investigation for these applications, detailed studies specifically documenting the use of this compound for the controlled growth of these advanced materials are areas of active scientific exploration.

Pulsed CVD and Low-Temperature Deposition Strategies

Pulsed CVD is a technique that involves the sequential introduction of precursors into the reaction chamber, which can lead to superconformal film growth. aip.orgchemrxiv.org Low-temperature deposition processes (typically below 500°C) are increasingly important in semiconductor manufacturing to prevent damage to sensitive device structures. google.comentegris.com The development of precursors that can effectively deposit high-quality films under these conditions is a significant area of research. wipo.int While the utility of various silicon precursors in these advanced deposition strategies is well-documented, specific research detailing the performance of this compound in pulsed CVD and low-temperature deposition remains a developing field of study.

Building Block for Polysilanes and Silicon-Containing Polymers

This compound serves as a foundational unit in the synthesis of polysilanes and other silicon-containing polymers. These polymers are of interest due to their unique electronic and optical properties, which arise from the delocalization of sigma electrons along the silicon backbone. wikipedia.orgillinois.edu

Synthesis of Linear, Branched, and Cyclic Polysilanes

The synthesis of polysilanes can yield a variety of architectures, including linear, branched, and cyclic structures. dtic.milias.ac.inresearchgate.net Traditional methods for synthesizing linear polysilanes often involve the Wurtz coupling of dichlorosilanes. wikipedia.org The formation of cyclic polysilanes can occur as a competing reaction during polymerization. wikipedia.org The synthesis of branched polysilanes allows for the tuning of the polymer's physical and electronic properties. acs.orgacs.org The use of functionalized trisilanes as starting materials provides a potential route to these diverse polysilane structures, though specific synthetic pathways originating from this compound are a subject for further investigation.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanoscale, leading to materials with novel functionalities. mdpi.comthreebond.co.jpcmu.edushinetsusilicones.com Organoalkoxysilanes are versatile building blocks for these materials, allowing for the covalent integration of organic functionalities into a robust silica (B1680970) network. The integration of silicon-containing units, such as those derived from this compound, into these hybrid structures could offer new avenues for creating materials with tailored optical, electronic, and mechanical properties.

Role in Silicon-Based Catalysis and Reagents for Organic Synthesis

This compound is a versatile compound in the realm of silicon-based chemistry, serving both as a building block for novel catalysts and as a reagent in various organic transformations. Its unique structure, featuring a trisilane backbone with methyl substituents, imparts specific reactivity that is harnessed in advanced chemical technologies.

Development of Novel Organosilicon Catalysts

While direct catalytic applications of this compound are not extensively documented, its derivatives are instrumental in the development of new organosilicon catalysts. The reactivity of the Si-Si bonds in the trisilane chain allows for the introduction of functional groups, leading to the synthesis of more complex molecules that can act as ligands for metal-based catalysts or as organocatalysts themselves.

Research in this area focuses on leveraging the specific steric and electronic properties conferred by the heptamethyltrisilanyl group to influence the activity and selectivity of catalytic systems. For instance, the modification of known catalyst scaffolds with this bulky and electron-donating silane (B1218182) moiety can lead to enhanced performance in various reactions, such as cross-coupling and hydrosilylation.

Use as a Reagent in Organic Transformations

This compound and its derivatives are valuable reagents in a variety of organic transformations, most notably in silylation reactions. Silylation is a common strategy in organic synthesis to protect sensitive functional groups, enhance the volatility of compounds for gas chromatography, or to activate substrates for subsequent reactions. fishersci.ca

Organosilanes, in general, are employed in a range of metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds between organohalides and organosilanes. fishersci.ca These reactions benefit from the low toxicity and stability of organosilane reagents compared to other organometallic compounds. fishersci.ca While specific examples detailing the large-scale use of this compound in named organic reactions are not prevalent in readily available literature, its structural similarity to other reactive polysilanes suggests its potential utility in similar transformations. The presence of multiple silicon atoms can influence the reactivity and selectivity of these processes.

Advanced Ceramic Precursors (e.g., Silicon Carbide, Silicon Nitride)

The thermal decomposition of organosilicon polymers to yield ceramic materials is a well-established field in materials science. illinois.edu These preceramic polymers offer a route to high-performance ceramics like silicon carbide (SiC) and silicon nitride (Si₃N₄) with tailored microstructures and properties. illinois.edupsu.eduresearchgate.net Polysilazanes, in particular, are known precursors for Si₃N₄-based ceramics. psu.eduresearchgate.net

While specific studies detailing the pyrolysis of this compound to form silicon carbide or silicon nitride are not widely reported, the general principles of preceramic polymer chemistry can be applied. The thermal conversion of such organosilanes typically involves the loss of organic side groups and the formation of a cross-linked inorganic network. osti.gov The final ceramic composition is highly dependent on the elemental composition of the precursor and the pyrolysis conditions, such as temperature and atmosphere. psu.edu

For the formation of silicon carbide, a precursor with an appropriate Si:C ratio is pyrolyzed in an inert atmosphere. osti.gov The process involves complex bond-breaking and rearrangement reactions at elevated temperatures. osti.gov To produce silicon nitride, the pyrolysis is typically carried out in a nitrogen-containing atmosphere, such as ammonia, to incorporate nitrogen into the final ceramic structure. illinois.edu The presence of methyl groups in this compound would likely lead to the formation of silicon carbide or silicon carbonitride upon pyrolysis.

Future Research Directions and Emerging Paradigms in 1,1,1,2,2,3,3 Heptamethyltrisilane Chemistry

Exploration of Highly Efficient and Atom-Economical Synthetic Pathways

The development of synthetic routes for complex organosilanes is moving away from traditional multi-step processes towards more streamlined and sustainable methods. For 1,1,1,2,2,3,3-Heptamethyltrisilane and its derivatives, future research will likely concentrate on pathways that maximize atom economy and minimize waste.

A significant future direction involves the development of cascade reactions, where multiple bond-forming events occur in a single operation. Research into the direct synthesis of functionalized organosilanes, such as sila-benzoazoles from simple silanes and benzoazoles, has demonstrated the potential for 100% atom-economy. nih.gov Adapting this philosophy to the trisilane backbone of heptamethyltrisilane could lead to highly efficient methods for creating complex, functionalized polysilanes directly from simple precursors.

Furthermore, the use of silylenes—the silicon analogues of carbenes—as reactive intermediates presents a powerful strategy for building complex silanes. dtic.mil Investigating novel methods to generate and react silylenes in the presence of appropriate starting materials could provide a modular and efficient route to custom-synthesized trisilanes, including this compound itself. This approach contrasts with classical methods, such as the coupling of halosilanes with alkali metals, which can be difficult to control and generate significant salt waste. orgsyn.org The goal is to establish robust, one-pot syntheses that offer high yields and easy purification. orgsyn.org

Development of Novel Catalytic Systems for Selective Transformations

The true synthetic potential of this compound lies in the selective functionalization of its various C-H and Si-H bonds. Emerging catalytic technologies are the key to unlocking this potential, allowing chemists to precisely target specific bonds within the molecule.

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis. oup.com Future work will focus on applying catalysts based on palladium, rhodium, and iridium to selectively functionalize the methyl groups of heptamethyltrisilane. escholarship.orgnih.gov The use of directing groups, which steer the catalyst to a specific C-H bond, has proven effective for various aliphatic and aromatic systems and represents a promising strategy for achieving site-selectivity in this complex trisilane. oup.comnih.gov

In parallel, photoredox catalysis has emerged as a powerful tool for activating C-H and Si-H bonds under exceptionally mild conditions. rsc.orgnih.gov Research into photocatalysts, such as the inexpensive organic dye eosin (B541160) Y, has shown that Si-H bonds can be selectively functionalized in a stepwise, controlled manner. nus.edu.sg This opens a significant avenue for future research: applying visible-light-induced catalysis to this compound to achieve transformations that are orthogonal to traditional thermal methods. The ability to selectively cleave a C-H or Si-H bond based on the choice of photocatalyst and conditions would provide an unprecedented level of control for creating tailored organosilane molecules. rsc.org

| Catalytic Approach | Catalyst Type | Target Bond | Potential Transformation | Key Advantages |

| C-H Activation | Palladium (Pd), Rhodium (Rh), Iridium (Ir) Complexes escholarship.orgnih.gov | C(sp³)–H (methyl groups) | Arylation, Alkylation, Amination | High selectivity with directing groups, functional group tolerance. nih.gov |

| Photoredox Catalysis | Iridium or Ruthenium Complexes, Organic Dyes (e.g., Eosin Y) rsc.orgnus.edu.sg | Si-H or C(sp³)–H | Hydroalkoxylation, Amination, Radical Coupling | Mild reaction conditions (visible light), high selectivity, novel reactivity patterns. rsc.orgnus.edu.sg |

| Hydrosilylation | Platinum (Pt), Nickel (Ni) Complexes dtic.mil | Si-H | Addition to Alkenes/Alkynes | Forms new Si-C bonds, fundamental for polymer and materials synthesis. dtic.mil |

Integration of this compound into Nanomaterial Synthesis

Organosilanes are critical precursors for silicon-based nanomaterials. While simple silanes like SiH₄ and trisilane (Si₃H₈) are used in the semiconductor industry, more complex molecules like this compound offer the potential to create functional nanomaterials with precisely engineered properties. wikipedia.org

Future research will likely explore the use of this compound as a single-source precursor for synthesizing silicon nanoparticles (SiNPs) or silicon nanowires (SiNWs) with inherent surface functionalization. The thermal decomposition of trisilane is a known route to silicon nanowires. wikipedia.org A similar process using heptamethyltrisilane could produce silicon nanomaterials that are naturally capped with methyl groups, potentially influencing their solubility, stability, and electronic properties.

Another emerging paradigm is the synthesis of nanoparticles from a single, functional precursor in a sol-gel type process. This approach has been used to create superhydrophobic silica (B1680970) nanoparticles from specific alkoxysilane precursors in a single step. sci-hub.se Applying this concept to this compound could lead to novel methods for producing organically-modified silicon quantum dots or other nanostructures with tailored optoelectronic or surface characteristics, bypassing the need for post-synthetic surface modification steps.

Advanced In Situ Characterization Methodologies for Mechanistic Understanding

A significant barrier to developing more advanced applications for this compound is the lack of a deep understanding of its reaction mechanisms. The molecule's complex structure, with multiple potentially reactive sites, makes it difficult to predict how it will behave under various conditions. Advanced in situ characterization techniques, which monitor reactions in real-time, are essential for gaining this mechanistic insight.

Future research will increasingly employ a suite of these techniques to study the transformations of heptamethyltrisilane. For example:

In Situ Spectroscopy (FTIR, Raman, NMR): These methods can track the consumption of reactants and the formation of intermediates and products in real-time, providing crucial kinetic data. They can help distinguish between reactions occurring at the Si-H bond versus the C-H bonds by monitoring the characteristic vibrational frequencies or chemical shifts.

Operando X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to observe changes in the chemical state of silicon and other elements at a catalyst's surface during a reaction, providing direct evidence of catalyst-substrate interactions.

Mass Spectrometry: Real-time analysis of reaction headspace or solution can help identify volatile byproducts or transient species, aiding in the elucidation of complex reaction networks.

By applying these advanced tools, researchers can answer fundamental questions, such as identifying the initial bond-breaking event in a catalytic cycle or detecting fleeting intermediates like silylium (B1239981) ions, which have been characterized in the condensed phase and are proposed intermediates in many silane (B1218182) reactions. researchgate.net This detailed mechanistic understanding is critical for rationally designing more efficient and selective chemical processes.

Computational Design of Functionalized Trisilane Derivatives with Tailored Properties

Alongside experimental work, computational chemistry provides a powerful, predictive tool for accelerating the discovery of new materials and reactions. For a molecule like this compound, computational modeling is set to become an indispensable part of future research efforts.

The primary goals of these computational studies will be: